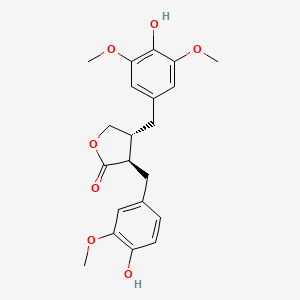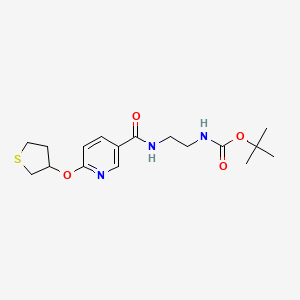
Tert-butyl (2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related carbamate compounds often involves multiple steps, including protection and deprotection strategies, to achieve the desired functional groups and molecular architecture. For example, the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps demonstrates a methodological approach that could be analogous to the synthesis of the compound (Bingbing Zhao et al., 2017).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, provides insights into the compound's conformation and electronic structure. The synthesis and structural characterization of closely related compounds, such as tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, reveal complex molecular architectures stabilized by intramolecular hydrogen bonds, which could suggest similar stabilizing mechanisms in the compound of interest (N. Çolak et al., 2021).
Chemical Reactions and Properties
Compounds of this class participate in diverse chemical reactions, leveraging their functional groups for further transformations. For instance, the facile conversion of amino protecting groups via tert-butyldimethylsilyl carbamates illustrates the reactivity of carbamate structures towards selective deprotection and functionalization, which is relevant for the chemical manipulation of the target compound (M. Sakaitani & Y. Ohfune, 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are often influenced by the compound's molecular structure, as seen in the study of various alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates, where molecular conformation affects the compound's behavior (F. Castañeda et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical behavior, are key to understanding the compound's potential uses. For example, the preparation of related compounds demonstrates the importance of stereochemistry and functional group arrangement in determining the chemical behavior and reactivity of such molecules (C. Campbell et al., 2009).
科学的研究の応用
Synthesis and Building Blocks for Novel Inhibitors
Tert-butyl carbamates, including similar compounds, have been utilized as key intermediates in the synthesis of various biologically active compounds. A notable application includes the enantioselective synthesis of tert-butyl carbamates as building blocks for novel protease inhibitors. The study by Ghosh, Cárdenas, and Brindisi (2017) demonstrates the use of asymmetric syn- and anti-aldol reactions to create potent β-secretase inhibitors, highlighting the compound's significance in medicinal chemistry research (Ghosh, Cárdenas, & Brindisi, 2017).
Electrochromic Materials
In the field of materials science, tert-butyl carbamates and related compounds find applications in the development of electrochromic materials. Hsiao, Wang, and Liao (2014) have reported the preparation of visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent units derived from tert-butyl carbamates. These materials exhibit reversible electrochemical oxidation, enhanced near-infrared contrast, and fast switching times, making them suitable for advanced optical devices (Hsiao, Wang, & Liao, 2014).
Organic Synthesis Methodologies
Tert-butyl carbamates also play a crucial role in the development of new synthetic methodologies. Kondo, Kojima, and Sakamoto* (1997) described a general and facile synthesis approach for indoles with oxygen-bearing substituents, utilizing tert-butyl carbamates as intermediates. This method underscores the versatility of tert-butyl carbamates in synthesizing complex organic structures, offering a pathway to a wide range of heterocyclic compounds (Kondo, Kojima, & Sakamoto*, 1997).
Photopolymer Sensors for Gas Detection
Additionally, tert-butyl carbamates and related derivatives have been explored in the development of sensors. Mora, Ramírez, Brocal, Ortuño, Beléndez, and Pascual (2019) investigated the influence of tert-butylthiol and tetrahydrofuran on the holographic characteristics of a polymer-dispersed liquid crystal. Their research aimed at creating a holographic sensor for detecting natural gas and liquefied petroleum gas, showcasing the potential of tert-butyl carbamates in environmental monitoring applications (Mora et al., 2019).
特性
IUPAC Name |
tert-butyl N-[2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-17(2,3)24-16(22)19-8-7-18-15(21)12-4-5-14(20-10-12)23-13-6-9-25-11-13/h4-5,10,13H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOHWBRANHJMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

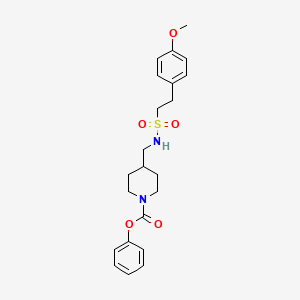
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2486638.png)
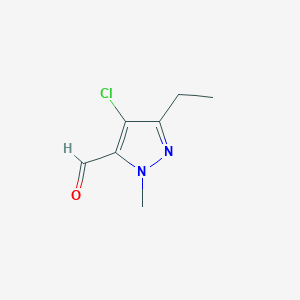
![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)
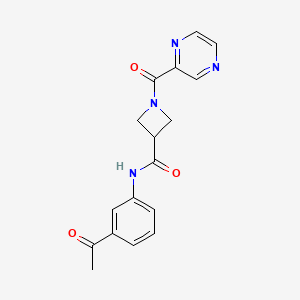

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)

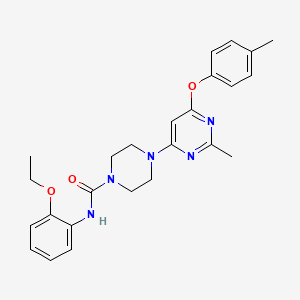

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
